molecular formula C22H17ClN2O3 B11080566 Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone

Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone

Cat. No.: B11080566
M. Wt: 392.8 g/mol
InChI Key: RLSKNABIUYXCQN-UHFFFAOYSA-N
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Description

Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Substitution Reactions: The next step involves introducing the 4-chloro-benzyloxy and 3-methoxy-phenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

    Final Coupling: The final step is the coupling of the benzimidazole core with the substituted phenyl group, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its anticancer properties. Studies have shown that benzimidazole derivatives can inhibit the growth of cancer cells by interfering with their DNA replication processes.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application.

Mechanism of Action

The mechanism of action of Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone involves its interaction with specific molecular targets. In cancer cells, it can inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The compound may also interact with microbial enzymes, disrupting their metabolic processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    Osimertinib: A benzimidazole derivative used as an anticancer drug.

    Nocodazole: Another benzimidazole derivative with antimitotic properties.

Uniqueness

What sets Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone apart is its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-chloro-benzyloxy and 3-methoxy-phenyl groups contributes to its unique pharmacological profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

benzimidazol-1-yl-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methanone

InChI

InChI=1S/C22H17ClN2O3/c1-27-21-12-16(22(26)25-14-24-18-4-2-3-5-19(18)25)8-11-20(21)28-13-15-6-9-17(23)10-7-15/h2-12,14H,13H2,1H3

InChI Key

RLSKNABIUYXCQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2C=NC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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